molecular formula C20H21NO2 B4677337 N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B4677337
M. Wt: 307.4 g/mol
InChI Key: NNPKXKQISBTPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide (EMBF) is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is not fully understood. However, it is thought to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to modulate the activity of various signaling pathways involved in neuronal survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to protect against oxidative stress and neuronal damage in vitro and in vivo. This compound has been shown to modulate the activity of various signaling pathways involved in neuronal survival and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in lab experiments is its relatively low toxicity. This compound has been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of this compound in human clinical trials. Another area of interest is its potential use as a neuroprotective agent. Further studies are needed to determine the mechanism of action and potential therapeutic applications of this compound in neurological disorders.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuronal damage.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-5-15-8-6-7-13(3)18(15)21-20(22)19-14(4)16-11-12(2)9-10-17(16)23-19/h6-11H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPKXKQISBTPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.